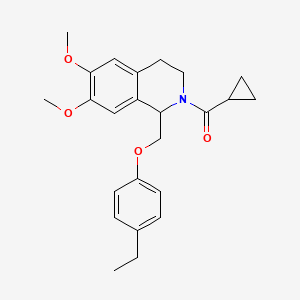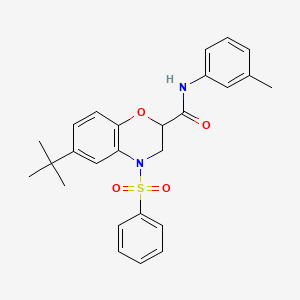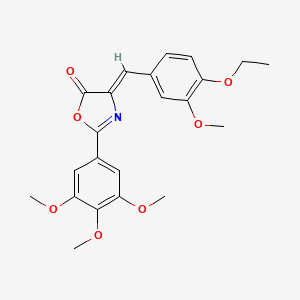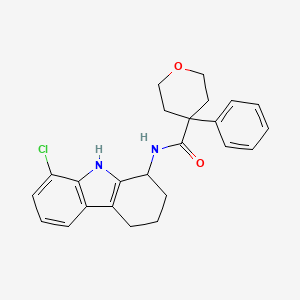
cyclopropyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclopropyl group, an ethylphenoxy moiety, and a dimethoxy-substituted dihydroisoquinoline core, making it a unique structure for diverse chemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Ethylphenoxy Group: The next step involves the alkylation of the isoquinoline core with 4-ethylphenol using a suitable alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Cyclopropyl Group Addition: The final step is the introduction of the cyclopropyl group. This can be done through a cyclopropanation reaction using a diazo compound and a transition metal catalyst like rhodium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be studied for its potential pharmacological properties. The isoquinoline core is known for its presence in many bioactive molecules, suggesting possible applications in drug discovery.
Medicine
The compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound could be used in the development of new materials, particularly those requiring specific chemical functionalities provided by the cyclopropyl and isoquinoline groups.
Mécanisme D'action
The mechanism of action of cyclopropyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The isoquinoline core might bind to specific sites on proteins, while the cyclopropyl group could provide additional binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl(1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cyclopropyl(1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Uniqueness
The presence of the ethyl group in cyclopropyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone distinguishes it from its analogs. This ethyl group can influence the compound’s lipophilicity, binding affinity, and overall biological activity, making it unique among similar compounds.
Propriétés
Formule moléculaire |
C24H29NO4 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
cyclopropyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C24H29NO4/c1-4-16-5-9-19(10-6-16)29-15-21-20-14-23(28-3)22(27-2)13-18(20)11-12-25(21)24(26)17-7-8-17/h5-6,9-10,13-14,17,21H,4,7-8,11-12,15H2,1-3H3 |
Clé InChI |
AEAHZVFDANXFOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CC4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-iodophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11226444.png)
![6-allyl-N-(4-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226451.png)
![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11226467.png)

![3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B11226476.png)
![7-(4-ethoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11226480.png)
![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11226483.png)
![N-(3,3-diphenylpropyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226485.png)
![N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B11226496.png)

![2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B11226511.png)
![N-ethyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11226516.png)


